1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine typically involves multiple steps, starting with the bromination of 6-methylpyridin-2-ol to produce 5-bromo-6-methylpyridin-2-ol. This intermediate is then reacted with cyclopropylmethylamine to form the desired piperazine derivative. The reaction conditions usually require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides and hydroxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromo-6-methylpyridin-2-yl)piperazine: A closely related compound without the cyclopropylmethyl group.
1-(5-Bromo-2-methylpyridin-3-yl)piperazine: Another structural analog with a different substitution pattern on the pyridine ring.
Uniqueness: 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3/c1-11-13(15)4-5-14(16-11)18-8-6-17(7-9-18)10-12-2-3-12/h4-5,12H,2-3,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLRLRYZTZRUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)CC3CC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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